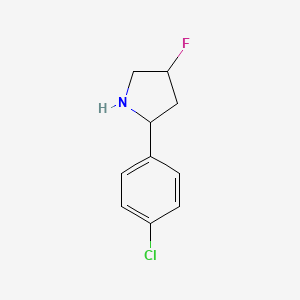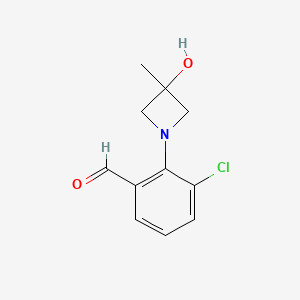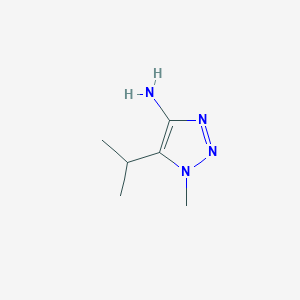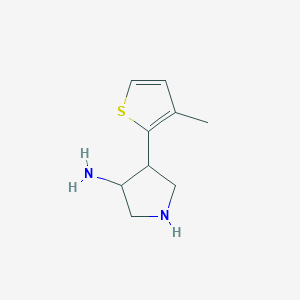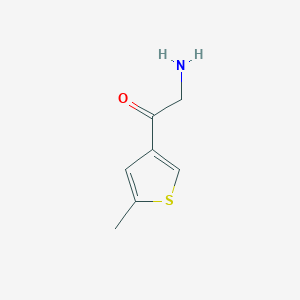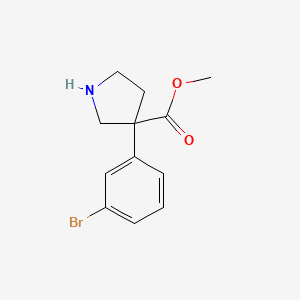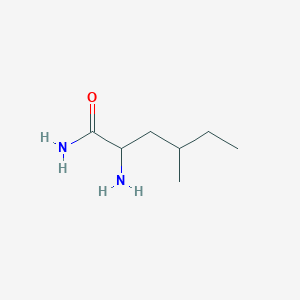
2-Amino-4-methylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-methylhexanamide is an organic compound with the molecular formula C7H16N2O It is a derivative of hexanamide, where an amino group is attached to the second carbon and a methyl group is attached to the fourth carbon of the hexane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylhexanamide can be achieved through several methods. One common approach involves the reaction of 4-methylhexanoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. This reaction typically occurs under reflux conditions, resulting in the formation of the desired amide.
Another method involves the reduction of 2-Amino-4-methylhexanenitrile using a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield in industrial settings.
化学反応の分析
Types of Reactions
2-Amino-4-methylhexanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in THF is commonly used for reducing the amide group.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate for further substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides or amines depending on the reagents used.
科学的研究の応用
2-Amino-4-methylhexanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-4-methylhexanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the compound may participate in metabolic pathways, undergoing transformations that lead to the formation of bioactive metabolites.
類似化合物との比較
Similar Compounds
2-Amino-4-methylhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-Methylhexanamide: Lacks the amino group at the second carbon.
2-Aminohexanamide: Lacks the methyl group at the fourth carbon.
Uniqueness
2-Amino-4-methylhexanamide is unique due to the presence of both an amino group and a methyl group on the hexane chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
2-amino-4-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10) |
InChIキー |
INMLFLYDBXKXKZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13170539.png)
![2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13170546.png)
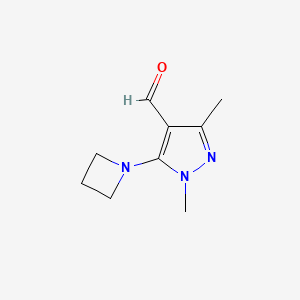

![[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13170558.png)

![Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170575.png)
